molecular formula C11H13BrN2O4 B3102198 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate CAS No. 1415566-33-4

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate

Cat. No.: B3102198
CAS No.: 1415566-33-4
M. Wt: 317.14 g/mol
InChI Key: JQAIBLZGPQVARZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate: is a chemical compound with the molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a pyrrolidinyl group at the 5-position. The compound is often used in various scientific research applications due to its unique chemical properties and potential implications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate typically involves the following steps:

    Bromination of Pyridine: The initial step involves the bromination of pyridine to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.

    Introduction of Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group at the 5-position of the brominated pyridine. This can be done through a nucleophilic substitution reaction using pyrrolidine.

    Formation of Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting it with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides of the pyrrolidinyl group.

    Reduction Reactions: Products include debrominated pyridines or modified pyrrolidinyl derivatives.

Scientific Research Applications

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a pyrrolidinyl group.

    3-Bromo-5-(2-pyrrolidinyl)pyridine: The parent compound without the oxalate salt form.

Uniqueness

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications. The oxalate salt form enhances its solubility and stability, which can be advantageous in various experimental conditions.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAIBLZGPQVARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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